

Biological Activity & Technical Profile of 2-(4-Chloro-3-nitrophenoxy)acetic Acid

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Compound of Interest

Compound Name:	2-(4-chloro-3-nitrophenoxy)acetic acid
CAS No.:	89894-13-3
Cat. No.:	B3058523

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CAS Number: 89894-13-3 Molecular Formula: C₈H₆ClNO₅ Molecular Weight: 231.59 g/mol
Class: Phenoxyacetic Acid Derivative / Auxin Analog / Pharmacophore Scaffold

Executive Technical Summary

2-(4-Chloro-3-nitrophenoxy)acetic acid is a bioactive small molecule scaffold belonging to the phenoxyacetic acid family. It occupies a unique dual-utility niche in chemical biology:

- **Agrochemical Domain:** As a structural analog of 2,4-D and MCPA, it functions as a synthetic auxin mimic, capable of disrupting plant growth regulation via the TIR1/AFB signaling pathway.
- **Medicinal Chemistry Domain:** It serves as a "pivotal intermediate" for the synthesis of antitubercular and antimicrobial agents. The 4-chloro-3-nitro substitution pattern provides a specific electronic profile (electron-withdrawing nitro group + lipophilic chlorine) that enhances the binding affinity of its amide and hydrazide derivatives against bacterial targets like *Mycobacterium tuberculosis*.

This guide details the molecule's mechanism of action, synthesis, and validated experimental protocols for biological evaluation.

Chemical Profile & Synthesis[1][2][3]

Physicochemical Properties

The biological activity of this compound is governed by its specific substitution pattern:

- **Acidic Head Group:** The carboxylic acid moiety (pKa ~3.0–3.5) mimics the indole-3-acetic acid (IAA) carboxylate, essential for receptor recognition and polar auxin transport.
- **Lipophilic Tail:** The 4-chloro substitution increases lipophilicity (logP), facilitating membrane permeability.
- **Electronic Modifier:** The 3-nitro group is strongly electron-withdrawing, lowering the pKa of the phenol ring and altering the electrostatic potential map of the aromatic core, which influences receptor docking.

Synthesis Protocol: Williamson Etherification

The standard preparation involves the alkylation of 4-chloro-3-nitrophenol with chloroacetic acid under basic conditions.

Step-by-Step Methodology:

- **Reagents:** 4-Chloro-3-nitrophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol (1:1).
- **Reaction:** Dissolve the phenol in alkaline solution. Add chloroacetic acid dropwise. Reflux at 80–90°C for 4–6 hours.
- **Workup:** Acidify the cooled mixture with HCl (to pH 2) to precipitate the free acid.
- **Purification:** Recrystallize from Ethanol/Water.
- **Validation:** Confirm structure via ¹H-NMR (Singlet at ~4.7 ppm for O-CH₂-COOH) and IR (C=O stretch at ~1700–1730 cm⁻¹).

Mechanism of Action: Agrochemical (Auxin Mimicry)

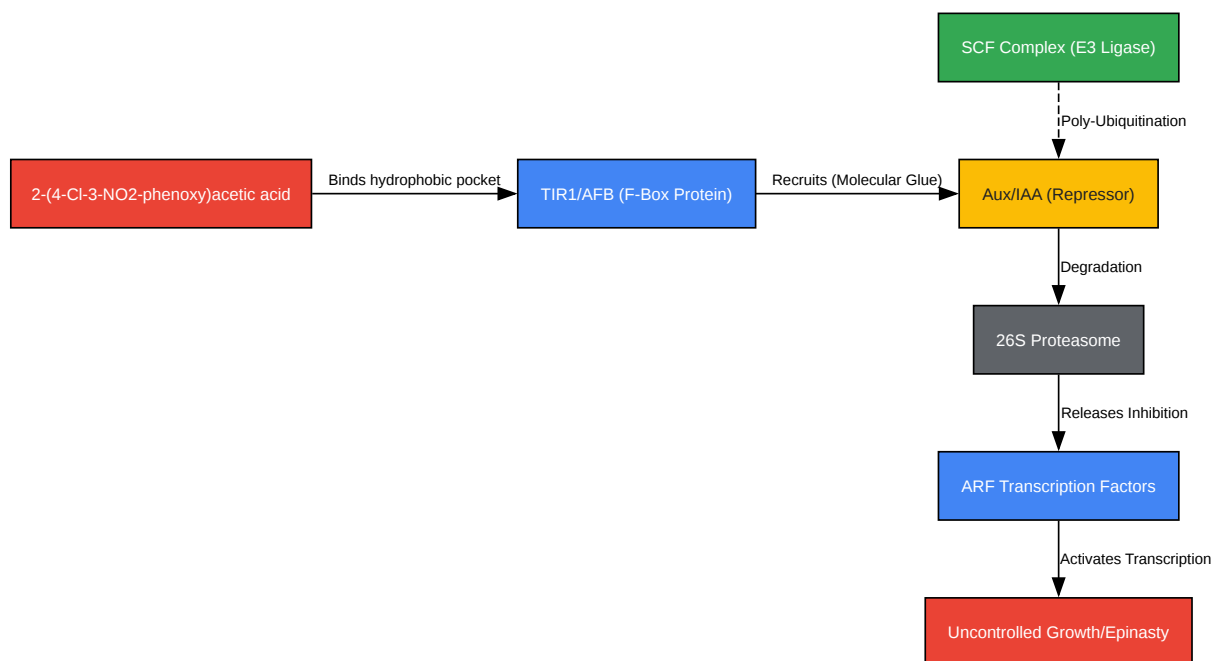
Like its famous analog 2,4-D, **2-(4-chloro-3-nitrophenoxy)acetic acid** acts as a molecular glue within the plant ubiquitination pathway.

Signaling Pathway

The molecule bypasses endogenous regulation, binding to the TIR1/AFB F-box proteins. This complex recruits Aux/IAA transcriptional repressors, marking them for ubiquitination by the SCF complex and subsequent proteasomal degradation. The removal of Aux/IAA proteins releases ARF (Auxin Response Factors), leading to uncontrolled gene expression, epinasty, and cell death in susceptible dicots.

Visualization: Auxin Signaling Cascade

The following diagram illustrates the interaction of the phenoxyacetic acid ligand within the SCF^{TIR1} complex.



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Caption: Mechanism of synthetic auxin action. The ligand facilitates the TIR1-Aux/IAA interaction, triggering repressor degradation.[1]

Medicinal Applications: The "Pivotal Intermediate"

While the free acid has herbicidal properties, its primary value in drug discovery is as a scaffold for Antitubercular and Antimicrobial agents.

Structure-Activity Relationship (SAR)

- The Warhead: The carboxylic acid is converted into hydrazides or amides.

- **The Anchor:** The 4-chloro-3-nitrophenyl ring provides a rigid, lipophilic anchor that fits into hydrophobic pockets of bacterial enzymes (e.g., Enoyl-ACP reductase in *M. tuberculosis*).
- **Bioactivity Data:** Derivatives of this scaffold have shown MIC values ranging from 4–64 µg/mL against *M. tuberculosis* H37Rv.[2]

Key Derivatization Workflow

- **Esterification:** Acid

Methyl Ester (MeOH/H₂SO₄).

- **Hydrazide Formation:** Ester

Hydrazide (NH₂NH₂·H₂O).

- **Schiff Base Formation:** Hydrazide + Substituted Aldehyde

Acylhydrazone (Antimicrobial Candidate).

Experimental Protocols for Biological Evaluation

Protocol A: Arabidopsis Root Growth Inhibition (Auxin Activity)

Objective: Quantify the auxinic activity of the compound compared to 2,4-D.

- **Preparation:** Sterilize *Arabidopsis thaliana* (Col-0) seeds.
- **Media:** Plate on 1/2 MS medium containing 1% sucrose and 0.8% agar.
- **Treatment:** Supplement media with the test compound at concentrations: 0, 10, 50, 100, 500 nM. Include 2,4-D as a positive control.
- **Growth:** Stratify (4°C, 2 days) then grow vertically (22°C, 16h light) for 7 days.
- **Measurement:** Scan plates and measure primary root length using ImageJ.

- Expected Result: Dose-dependent inhibition of root elongation and increased root hair density (phenocopy of high auxin).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Assess antimicrobial potency of the acid and its hydrazide derivatives.[3]

- Organisms: *S. aureus* (Gram+), *E. coli* (Gram-), *M. smegmatis* (Mycobacterial model).
- Method: Broth Microdilution (CLSI standards).
- Setup: 96-well plates with Mueller-Hinton broth.
- Gradient: Serial 2-fold dilutions of compound (from 128 µg/mL down to 0.25 µg/mL).
- Inoculum: Add 5×10^5 CFU/mL bacterial suspension.
- Incubation: 37°C for 18–24h (48h for *M. smegmatis*).
- Readout: Lowest concentration with no visible growth (turbidity). Use Resazurin dye for clearer visualization (Blue
Pink = Growth).

Summary of Biological Data

Activity Type	Target / Mechanism	Potency Indicator	Notes
Herbicidal	TIR1/AFB Auxin Receptor	IC ₅₀ (Root Growth) ~50–200 nM	Less potent than 2,4-D; 3-nitro group alters transport kinetics.
Antitubercular	M. tuberculosis	MIC: 4–64 µg/mL (Derivatives)	Activity peaks when derivatized to phenylacetamides or hydrazones.
Antimicrobial	Bacterial Cell Wall/Membrane	MIC: 10–50 µg/mL	4-chloro group is critical for lipophilic penetration of Gram+ cell walls.

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